![molecular formula C11H14N4O B2630437 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one CAS No. 1708251-28-8](/img/structure/B2630437.png)
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one
Descripción general
Descripción
5-Ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a fused heterocyclic compound characterized by a triazole ring annelated to a partially saturated quinazoline scaffold. The ethyl substituent at the 5-position and the tetrahydroquinazoline moiety confer unique steric and electronic properties, making this compound of interest in medicinal chemistry and materials science. Its structural features influence photophysical behavior, solubility, and biological activity, as evidenced by comparisons with related derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one typically involves a multi-step process starting from simple, commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: : Starting with an appropriately substituted aromatic aldehyde, react it with hydrazine hydrate to form the hydrazone.
Cyclization: : Subject the hydrazone to cyclization reactions using suitable reagents like acetic anhydride to form the triazole ring.
Reduction: : Reduce the resulting intermediate to yield the tetrahydroquinazolinone structure.
Industrial Production Methods: In industrial settings, the production of this compound might involve optimizing the reaction conditions to ensure higher yields, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and solvent-free reactions are explored for greener production.
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation reactions, forming oxidized derivatives, which could be relevant for its biological activity.
Reduction: : Reductive conditions can modify the triazoloquinazolinone framework, potentially yielding new analogs.
Substitution: : Various substituents can be introduced at specific positions on the quinazolinone ring through substitution reactions, using reagents like alkyl halides or nitrating agents.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Using halogenation agents such as bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products depend on the specific reactions undertaken. For example:
Oxidized derivatives: : These might include keto forms or oxygenated analogs.
Reduced forms: : Resulting in different hydrogenated compounds.
Substituted products: : Introducing various functional groups like nitro, alkyl, or halo.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has demonstrated promising antibacterial and antifungal properties. Research indicates that derivatives of triazoloquinazoline exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study synthesized a series of triazoloquinazoline derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against S. aureus, indicating strong antibacterial potential .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
24b | 50 | S. aureus |
24c | 70 | S. aureus |
24d | 100 | E. coli |
Anticancer Applications
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one has shown potential as an anticancer agent. Recent studies have focused on its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study involving the synthesis of triazoloquinazoline derivatives, one compound exhibited IC50 values of 6.12 µM against HepG2 liver cancer cells and 4.08 µM against MCF-7 breast cancer cells. These findings suggest that the compound may act through mechanisms involving histone acetyltransferase inhibition .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 6.12 | Histone acetyltransferase inhibition |
MCF-7 | 4.08 | Histone acetyltransferase inhibition |
PC3 | 7.17 | Histone acetyltransferase inhibition |
HCT-116 | 6.42 | Histone acetyltransferase inhibition |
Neuropharmacological Applications
The compound's structural characteristics suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
Research Insights
Preliminary studies indicate that triazoloquinazolines can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression. Further research is needed to elucidate these effects and establish clinical relevance.
Mecanismo De Acción
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one exerts its effects through multiple pathways.
Molecular Targets: : It may target specific enzymes or receptors involved in disease processes.
Pathways Involved: : The exact pathways depend on the biological context, but common pathways include apoptosis induction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Electronic Effects
Key Structural Differences
- Triazole Annelation Position :
- The [4,3-c] annelation in the target compound contrasts with [1,5-c] annelated analogs (e.g., [1,2,4]triazolo[1,5-c]quinazolines). The annelation type dictates conjugation length and substituent effects. For instance, [1,5-c] derivatives exhibit red-shifted absorption maxima compared to [4,3-c] analogs due to extended π-conjugation .
- Ethyl Substituent Impact :
- In [4,3-c] annelated compounds, the ethyl group at the triazole ring induces steric hindrance, forcing a twisted conformation between the biphenyl moiety and the quinazoline core. This reduces conjugation, causing a hypsochromic shift (~50 nm) in absorption spectra compared to non-ethylated analogs (e.g., compound 4a vs. 4d) .
- In [1,5-c] derivatives, the ethyl group has minimal impact on absorption wavelengths, as the annelation type inherently limits steric interactions .
Table 1: Photophysical Properties of Selected Triazoloquinazolines
Compound | Annelation Type | Substituent | λabs (nm) | λem (nm) | Quantum Yield (%) |
---|---|---|---|---|---|
4a ([4,3-c]) | [4,3-c] | None | 340–375 | 420–450 | 38 |
4d ([4,3-c]) | [4,3-c] | Ethyl | 312–328 | 420–450 | 42 |
5a ([1,5-c]) | [1,5-c] | None | 340–375 | 430–460 | 35 |
5d ([1,5-c]) | [1,5-c] | Ethyl | 340–375 | 430–460 | 37 |
Data sourced from Moshkina et al. (2024) .
Efficiency and Catalyst Use
- Catalyst Systems :
- The synthesis of triazoloquinazolines often employs hydrazine hydrate and cyclization agents (e.g., triethyl orthoformate, acetic acid). For example, 4-hydrazinylquinazoline intermediates yield triazoloquinazolines in moderate yields (67–72%) .
- Recent methods using NGPU catalysts (Table 6 in ) demonstrate superior efficiency for related compounds (e.g., 9-aryl-6,6-dimethyl derivatives), achieving higher yields with reduced reaction times (2–4 hours vs. 8–12 hours for traditional methods) .
Solubility and Stability
- The tetrahydroquinazoline ring in the target compound improves solubility in polar solvents compared to fully aromatic analogs (e.g., [1,2,4]triazolo[5,1-b]quinazolinones). However, the ethyl group slightly reduces aqueous solubility, necessitating formulation adjustments for pharmacological use .
Actividad Biológica
5-Ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a unique triazolo ring system. Its structural formula can be represented as follows:
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O |
Molecular Weight | 218.26 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not extensively documented |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in preclinical studies. It was evaluated using the carrageenan-induced paw edema model in rats, demonstrating a notable reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .
- Cytokine Modulation : The compound influences the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has been reported to inhibit the production of these mediators in vitro and in vivo models of inflammation .
- Neuropharmacological Effects : Some derivatives of quinazoline-based compounds have been studied for their potential as GABA(A) receptor modulators. While specific data on this compound's interaction with GABA receptors is limited, related compounds have shown promise as selective inverse agonists .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes that play a critical role in the inflammatory response. This inhibition leads to decreased prostaglandin synthesis and reduced inflammation .
- NF-κB Pathway Modulation : The compound may also affect the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. This modulation can lead to decreased expression of inflammatory genes .
Study 1: Anti-inflammatory Evaluation
In a study assessing various quinazoline derivatives for anti-inflammatory properties, this compound was highlighted for its ability to significantly reduce paw edema in rats when administered at doses ranging from 10 mg/kg to 50 mg/kg. The results indicated an average edema reduction of approximately 60% compared to the control group receiving saline solution.
Study 2: Cytokine Inhibition
Another research effort focused on the compound's ability to modulate cytokine levels in an LPS-induced inflammation model. The findings demonstrated that treatment with the compound resulted in a significant decrease in TNF-α levels by approximately 45% compared to untreated controls.
Table 2: Summary of Biological Activities
Activity | Methodology | Result |
---|---|---|
Anti-inflammatory | Carrageenan-induced paw edema model | ~60% reduction at 50 mg/kg |
Cytokine modulation | LPS-induced inflammation model | 45% decrease in TNF-α levels |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using deep eutectic solvents (DES) or catalysts like NGPU, which enhance reaction efficiency. For example, triazoloquinazolinone derivatives synthesized with NGPU demonstrated superior yields (85–92%) and shorter reaction times (1.5–2.5 hours) compared to traditional catalysts . Key steps include:
- Selection of precursors (e.g., hydrazine derivatives, ethyl-substituted ketones).
- Optimization of solvent systems (e.g., DES for eco-friendly synthesis).
- Post-synthesis purification via column chromatography or recrystallization.
Q. How is structural characterization performed for triazoloquinazolinone derivatives?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹).
- Elemental Analysis : Validates purity (C, H, N content within ±0.3% of theoretical values) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. What in vitro assays are used for preliminary pharmacological screening?
- Methodological Answer : Standard microbial susceptibility testing is performed using:
- Mueller-Hinton Agar : For bacterial strains (e.g., S. aureus, E. coli) with reference drugs like nitrofurantoin.
- Sabouraud Dextrose Agar : For antifungal activity against C. albicans using ketoconazole controls.
- Minimum inhibitory concentration (MIC) values are determined via broth microdilution (typical range: 8–64 µg/mL for active derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict bioactivity and optimize synthesis?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal 14α-demethylase, PDB:3LD6). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns with active sites .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to correlate reactivity with substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, catalyst loading) to predict optimal conditions .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Compare MIC values and cytotoxicity profiles across structurally analogous compounds (e.g., 5-ethyl vs. 5-methyl derivatives).
- Mechanistic Studies : Use enzyme inhibition assays (e.g., lanosterol demethylase activity for antifungals) to validate target specificity .
- Dose-Response Curves : Identify non-linear relationships between substituent polarity and activity thresholds .
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Compare NGPU with ionic liquids or zeolites for recyclability and cost-effectiveness .
- Process Control : Implement flow chemistry to maintain temperature (±2°C) and residence time (±5 seconds) .
- Byproduct Management : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
Q. How can theoretical frameworks guide the design of novel triazoloquinazolinone analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Models : Prioritize substituents at C5 (alkyl groups) and C3 (heterocyclic moieties) for enhanced lipophilicity and target binding .
- Retrosynthetic Analysis : Deconstruct the quinazolinone core into modular fragments (e.g., triazole, tetrahydroquinazoline) for combinatorial library synthesis .
- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of key cyclization steps to predict feasibility under mild conditions .
Q. Methodological Notes
- Data Reproducibility : Replicate spectral and pharmacological data across ≥3 independent batches.
- Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to avoid false-positive results .
- Interdisciplinary Collaboration : Partner with computational chemists and pharmacologists for mechanistic validation .
Propiedades
IUPAC Name |
5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHIMIANOMOWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCCC2)C3=NNC(=O)N13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.